molecular formula C10H12N4O3S B2828565 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole CAS No. 929824-97-5

4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole

Cat. No. B2828565
CAS RN: 929824-97-5
M. Wt: 268.29
InChI Key: GZQBUWUNDQCXTO-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole, also known as PBD, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is used as a marker in various biological and biochemical assays. PBD has been shown to have a high affinity for DNA and RNA, making it an ideal tool for studying nucleic acid interactions.

Mechanism of Action

4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole binds to the minor groove of DNA and RNA through hydrogen bonding and electrostatic interactions. This binding results in a conformational change in the nucleic acid structure, which can be detected through changes in fluorescence intensity. 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole has been shown to have a high selectivity for guanine and cytosine residues, making it useful for identifying specific nucleic acid sequences.
Biochemical and Physiological Effects:
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and has a low potential for mutagenicity. 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole has been used in a wide range of cell types and organisms, including bacteria, yeast, and mammalian cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole is its high sensitivity and specificity for nucleic acid interactions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole has some limitations, including its limited photostability and potential for photobleaching. It may also have some interference with other fluorescent probes and dyes used in the same experiment.

Future Directions

There are several future directions for the use of 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole in scientific research. One area of interest is the development of new 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole derivatives with improved photostability and selectivity for specific nucleic acid sequences. Another area of interest is the use of 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole in live-cell imaging and single-molecule studies. 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole may also have potential applications in clinical diagnostics and therapeutics, such as cancer detection and drug delivery.

Synthesis Methods

The synthesis of 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole involves the reaction of 2,1,3-benzoxadiazole with piperazine and sulfonyl chloride. The resulting compound is then purified by column chromatography to obtain the final product. The synthesis of 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole has been used in a wide range of scientific research applications, including DNA sequencing, DNA-protein interactions, and RNA detection. It has been shown to be a highly sensitive and specific probe for detecting nucleic acid interactions. 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole is also used in fluorescence microscopy to visualize cellular structures and processes.

properties

IUPAC Name

4-piperazin-1-ylsulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c15-18(16,14-6-4-11-5-7-14)9-3-1-2-8-10(9)13-17-12-8/h1-3,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQBUWUNDQCXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole

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